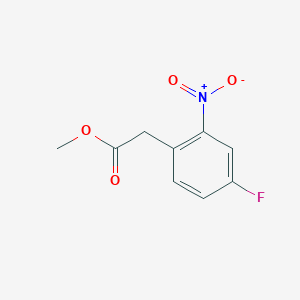

Methyl 2-(4-fluoro-2-nitrophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is a chemical compound with the molecular formula C9H8FNO4 . It appears as a pale-yellow to yellow-brown liquid .

Synthesis Analysis

The synthesis of “Methyl 2-(4-fluoro-2-nitrophenyl)acetate” involves combining dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide and heating at 100°C .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is characterized by its molecular formula C9H8FNO4. It has an average mass of 213.163 Da and a monoisotopic mass of 213.043732 Da .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(4-fluoro-2-nitrophenyl)acetate” are characterized by the combination of dimethyl (4-fluoro-2-nitrophenyl)malonate with lithium chloride and water in dimethyl sulfoxide .Physical And Chemical Properties Analysis

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 213.17 .Scientific Research Applications

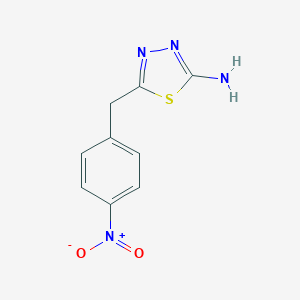

Antimycobacterial Agents

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” is a part of the 5-Phenyl-furan-2-carboxylic acids, which have emerged as a new, promising class of antimycobacterial agents . These compounds have the ability to interfere with iron homeostasis , which is crucial for the survival and proliferation of mycobacteria .

Tuberculosis Treatment

This compound has potential applications in the treatment of Tuberculosis (TB). TB is currently the second leading cause of death from a single infectious agent . The continuous spread of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) infections has been impacting clinical outcomes in recent years . Therefore, the discovery of new drugs that act on unexplored molecular targets represents a necessity as well as a challenge for the scientific community .

Iron Acquisition Inhibitors

The compound can be used to develop anti-virulence compounds targeting iron acquisition in mycobacteria . This metal acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .

Inhibitors of Salicylate Synthase MbtI

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” can be used to develop inhibitors of the salicylate synthase MbtI from M. tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mtb .

Structural Analysis

The compound can be used for structural analysis. An analysis of the surface revealed the strong prevalence of blue-white areas and just a few feeble red spots, which correspond to weak H-bonds or random close contacts .

Synthesis of Derivatives

“Methyl 2-(4-fluoro-2-nitrophenyl)acetate” can be used in the synthesis of its derivatives. These derivatives can have different properties and potential applications .

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 2-(4-fluoro-2-nitrophenyl)acetate is a complex organic compound with the molecular formula C9H8FNO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is currently not well-documented. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the compound contains a nitro group, which can undergo various reactions, and a fluorine atom, which can form a non-traditional intramolecular CH∙∙∙F bond .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 2-(4-fluoro-2-nitrophenyl)acetate is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at a temperature of 2-8°C, suggesting that it may be sensitive to temperature .

properties

IUPAC Name |

methyl 2-(4-fluoro-2-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXJGYUIDQQFSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286273 |

Source

|

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147124-38-7 |

Source

|

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147124-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-fluoro-2-nitrobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)

![2-(Methylthio)-6,7-dihydrothieno[3,2-D]pyrimidin-4-OL](/img/structure/B176941.png)

acetic acid](/img/structure/B176944.png)